molecular formula C13H11F3N2OS B5739660 1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5739660
M. Wt: 300.30 g/mol
InChI Key: AEVAOXKFFMFVCV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of thiophen-2-ylmethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the urea group may produce the corresponding amine.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs or therapeutic compounds.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-ylmethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea:

    1-(Thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group on the phenyl ring is different, which can influence its chemical behavior and interactions.

Uniqueness

1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both the thiophene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c14-13(15,16)10-5-1-2-6-11(10)18-12(19)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVAOXKFFMFVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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